1-(Hydroxymethyl)cyclobutanecarboxamide, CAS 1123169-19-6, is a bifunctional organic building block featuring a strained, four-membered carbocyclic core. This cyclobutane ring is not planar, but adopts a rigid, puckered conformation that provides a distinct three-dimensional structure. In medicinal chemistry and materials science, such sp3-rich scaffolds are used to move beyond flat, two-dimensional aromatic structures, offering potential improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible or planar analogs. This compound provides two distinct functional groups—a primary amide and a primary alcohol—projected with a fixed spatial relationship, making it a valuable precursor for complex molecular design.
Substituting 1-(Hydroxymethyl)cyclobutanecarboxamide with seemingly similar analogs often fails in practice due to the precise conformational control exerted by the cyclobutane core. Replacing the rigid four-membered ring with a more flexible acyclic scaffold introduces a significant entropic penalty upon binding to a biological target, potentially reducing affinity. Using a smaller, more strained cyclopropane analog or a larger, more flexible cyclopentane analog fundamentally alters the bond angles and the spatial projection of the hydroxymethyl and carboxamide functional groups. This geometric change can disrupt critical interactions with a protein binding site, leading to a dramatic loss of biological activity, making this specific scaffold non-interchangeable for many optimized applications.
The selection of a cyclobutane scaffold over other small cycloalkanes is a critical procurement decision directly linked to final compound potency. In the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir, the cyclobutane-containing structure was found to be significantly more potent than its closest analogs. Specifically, the cyclobutyl-based inhibitor was 3-fold more potent than the corresponding cyclopropyl analogue and 19-fold more potent than the cyclopentyl analogue, demonstrating a sharp structure-activity relationship dependent on the exact ring size.
| Evidence Dimension | Inhibitory Potency (Relative) |
| Target Compound Data | 1 (Cyclobutane Analog) |
| Comparator Or Baseline | Cyclopropyl Analog: 0.33 | Cyclopentyl Analog: 0.053 |
| Quantified Difference | 3x more potent than cyclopropyl; 19x more potent than cyclopentyl |
| Conditions | Assay measuring inhibition of HCV NS3/4A protease. |
This evidence directly justifies the selection of a cyclobutane building block over other cycloalkane alternatives for applications where scaffold geometry is tuned for optimal target engagement.
Unlike conformationally flexible acyclic or larger ring systems, the cyclobutane core of 1-(Hydroxymethyl)cyclobutanecarboxamide adopts a stable, puckered conformation. This rigidity ensures that the C-C bonds of the attached hydroxymethyl and carboxamide groups are held in a predictable spatial orientation. This is a key processability and design advantage in fragment-based screening and lead optimization, as it reduces the entropic cost of binding and allows for rational design based on a single, low-energy conformation. In contrast, flexible linkers can adopt multiple conformations, complicating structure-activity relationship studies and often leading to lower binding affinity.
| Evidence Dimension | Conformational State |
| Target Compound Data | Single, rigid puckered conformation |
| Comparator Or Baseline | Acyclic analogs: Multiple low-energy, flexible conformations |
| Quantified Difference | Reduces conformational variables from many to one |
| Conditions | Standard chemical structure and conformational analysis. |
For reproducible success in structure-based drug design, procuring a conformationally locked building block like this one is preferable to a flexible analog, as it simplifies modeling and improves the probability of achieving high-affinity binding.
Based on evidence that the cyclobutane ring can confer superior potency compared to other small cycloalkanes, this compound is a logical choice for scaffold hopping or lead optimization campaigns targeting enzymes with well-defined, constrained binding pockets, such as viral proteases.
The compound's rigid, bifunctional nature makes it an ideal starting point or elaboration candidate in fragment-based drug discovery (FBLD). Its predictable conformation allows researchers to confidently probe 3D space within a protein active site, serving as a reliable anchor for fragment growing or linking strategies.
As a saturated, sp3-rich scaffold, this building block can be used to replace planar phenyl rings in existing leads. This 'escape from flatland' strategy is frequently employed to improve aqueous solubility, reduce metabolic liability, and enhance the pharmacokinetic profile of a drug candidate, making this compound a valuable tool for addressing late-stage development challenges.